3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
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Description
“3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine” is a chemical compound that belongs to the class of piperazine derivatives . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure . For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . For example, the 1H NMR spectrum of a similar compound, “3-[4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]-1,2-benzothiazole”, showed specific peaks corresponding to the hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . One of the compounds showed two violations, whereas the others complied with RO5 .Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound may interact with its targets by binding to dopamine and serotonin receptors, thereby modulating their activity.
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Future Directions
properties
IUPAC Name |
(3-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-6-4-5-16(15-17)20(27)26-13-11-25(12-14-26)19-8-7-18(22-23-19)24-9-2-1-3-10-24/h4-8,15H,1-3,9-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAFFHLAWVPTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-Bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine |
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